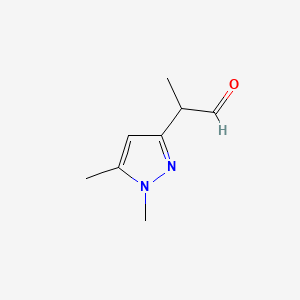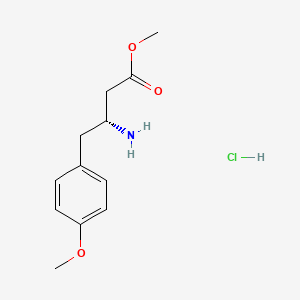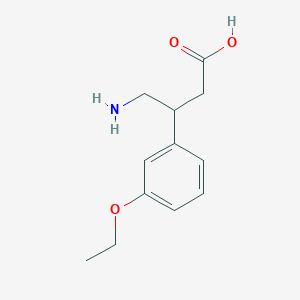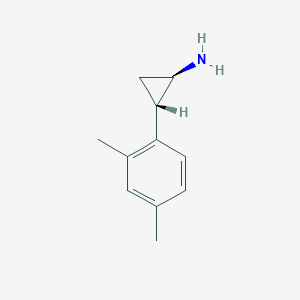
2-(1,5-dimethyl-1H-pyrazol-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,5-dimethyl-1H-pyrazol-3-yl)propanal is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)propanal typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylpyrazole with propanal under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Solvent recovery and recycling are also important aspects of industrial synthesis to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,5-dimethyl-1H-pyrazol-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 2-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid.
Reduction: 2-(1,5-dimethyl-1H-pyrazol-3-yl)propanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used
Scientific Research Applications
2-(1,5-dimethyl-1H-pyrazol-3-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-3-yl)propanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pyrazole ring is known to interact with enzyme active sites, potentially altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanal
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- 3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
2-(1,5-dimethyl-1H-pyrazol-3-yl)propanal is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the aldehyde group at the propanal moiety provides additional functional versatility, allowing for various chemical modifications and applications .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-6(5-11)8-4-7(2)10(3)9-8/h4-6H,1-3H3 |
InChI Key |
WMCHBGAQGFWAHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dichlorophenyl)-7-hydroxy-4-oxaspiro[2.4]hept-6-en-5-one](/img/structure/B13615724.png)












![3,7-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13615793.png)
